N1-butyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
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Description
N1-butyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H28FN3O4S and its molecular weight is 413.51. The purity is usually 95%.
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Scientific Research Applications
Development of α1-Adrenoceptor Antagonists
Research on arylsulfonamide derivatives, including structures similar to N1-butyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide, has led to the development of new α1-adrenoceptor antagonists with a uroselective profile. These compounds display high affinity for α1-adrenoceptors, indicating potential therapeutic applications in treating conditions such as hypertension and benign prostatic hyperplasia (A. Rak et al., 2016).
Oxidative Enantioselective α-Fluorination
The compound's structural framework has been utilized in studies exploring oxidative enantioselective α-fluorination of aliphatic aldehydes, facilitated by N-heterocyclic carbene catalysis. This research highlights the compound's role in advancing synthetic methodologies for constructing chiral molecules, which are crucial in drug development and material science (Fangyi Li et al., 2014).
Selective 5-HT7 Receptor Ligands
Studies involving N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives have identified compounds acting as selective 5-HT7 receptor antagonists. This research is significant for developing new treatments for central nervous system (CNS) disorders, including depression and anxiety, where selective serotonin receptor modulation is a key therapeutic strategy (V. Canale et al., 2016).
Tumor Necrosis Factor-α (TNF-α) Inhibition
The exploration of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates, related to the discussed compound, has provided insights into selective inhibition of TNF-α. These findings have implications for treating chronic inflammatory diseases by targeting TNF-α, a critical cytokine involved in the inflammatory response (A. Venkatesan et al., 2004).
Anticancer Activity
Research into propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has demonstrated promising anticancer activities. The synthesis and evaluation of these compounds underscore the potential for developing new therapeutic agents against cancer, showcasing the versatility of the chemical framework in medicinal chemistry applications (A. Rehman et al., 2018).
Properties
IUPAC Name |
N-butyl-N'-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28FN3O4S/c1-2-3-12-21-18(24)19(25)22-13-11-16-6-4-5-14-23(16)28(26,27)17-9-7-15(20)8-10-17/h7-10,16H,2-6,11-14H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGXBWKAMOMLNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.